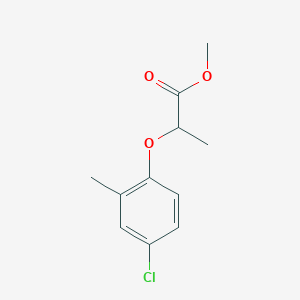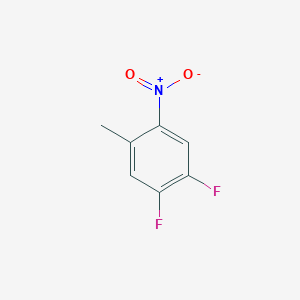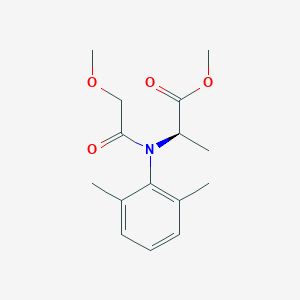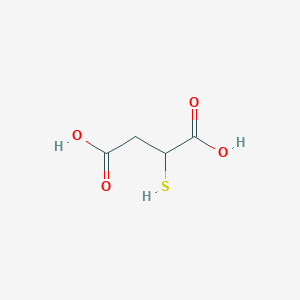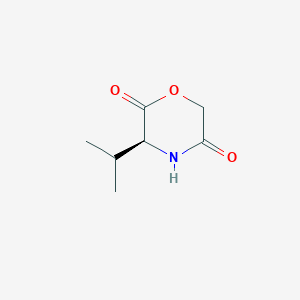![molecular formula C8H14N2O B166329 2-Aminobicyclo[2.2.1]heptane-2-carboxamide CAS No. 134047-62-4](/img/structure/B166329.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobicyclo[2.2.1]heptane-2-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.2.1]heptane-2-carboxamide.
Wirkmechanismus
2-Aminobicyclo[2.2.1]heptane-2-carboxamide acts as an agonist at the mGluR2/3 receptor. This receptor is located in the presynaptic terminal of glutamatergic neurons and is involved in the regulation of glutamate release. Activation of the mGluR2/3 receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide are primarily mediated through its action on the mGluR2/3 receptor. Activation of this receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission. This can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Aminobicyclo[2.2.1]heptane-2-carboxamide in lab experiments is that it has a well-characterized mechanism of action. This makes it a useful tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. However, one limitation of using this compound is that it may not fully recapitulate the complex signaling pathways that occur in vivo. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm.
Zukünftige Richtungen
There are several potential future directions for research on 2-Aminobicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of this compound as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, there is interest in studying the role of mGluR2/3 signaling in the pathophysiology of various neurological and psychiatric disorders, and 2-Aminobicyclo[2.2.1]heptane-2-carboxamide could be a useful tool in this research. Finally, there is interest in developing more selective agonists and antagonists for the mGluR2/3 receptor, which could have potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,3-cyclohexadiene with nitromethane to form 2-nitro-1,3-cyclohexadiene. This compound is then reduced to 2-aminocyclohexanone using sodium borohydride. Finally, 2-aminocyclohexanone is reacted with ethyl chloroformate to form 2-Aminobicyclo[2.2.1]heptane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-Aminobicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia, Alzheimer's disease, and drug addiction.
Eigenschaften
CAS-Nummer |
134047-62-4 |
|---|---|
Produktname |
2-Aminobicyclo[2.2.1]heptane-2-carboxamide |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h5-6H,1-4,10H2,(H2,9,11) |
InChI-Schlüssel |
OMICEOCIIZIPLH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)N)N |
Kanonische SMILES |
C1CC2CC1CC2(C(=O)N)N |
Synonyme |
Bicyclo[2.2.1]heptane-2-carboxamide, 2-amino-, endo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
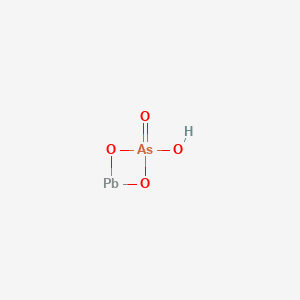
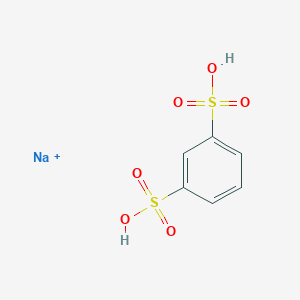
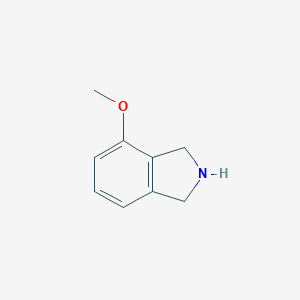
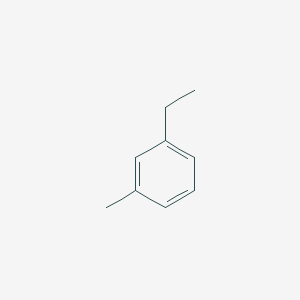
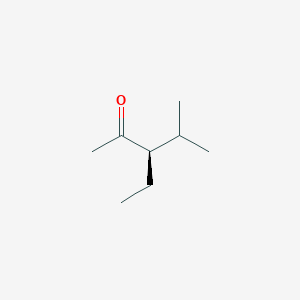
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
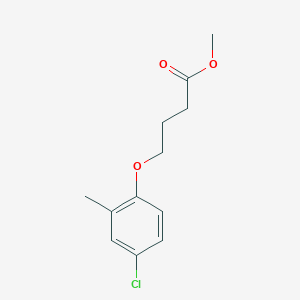
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
